molecular formula C18H20N2O B2954588 1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole CAS No. 637745-39-2

1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole

Cat. No.: B2954588
CAS No.: 637745-39-2
M. Wt: 280.371
InChI Key: KQCNUAXPDAEWNW-UHFFFAOYSA-N
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Description

1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring attached to a butyl chain, which is further connected to a 3-methylphenoxy group. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its benzodiazole core which is known for its therapeutic properties.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Safety and Hazards

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Future Directions

Imidazole and benzimidazole rings are the most important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole typically involves the reaction of 3-methylphenol with 1,4-dibromobutane to form 4-(3-methylphenoxy)butyl bromide. This intermediate is then reacted with 1H-1,3-benzodiazole under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Mechanism of Action

The mechanism of action of 1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors in biological systems, leading to various effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3-methylphenoxy)butyl]-1H-imidazole
  • 1-[4-(3-methylphenoxy)butyl]-1H-benzimidazole
  • 1-[4-(3-methylphenoxy)butyl]-1H-1,2,3-triazole

Uniqueness

1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole is unique due to its specific structure, which combines the benzodiazole ring with a 3-methylphenoxybutyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(3-methylphenoxy)butyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-15-7-6-8-16(13-15)21-12-5-4-11-20-14-19-17-9-2-3-10-18(17)20/h2-3,6-10,13-14H,4-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCNUAXPDAEWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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